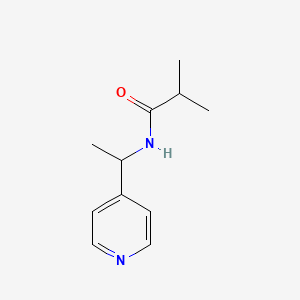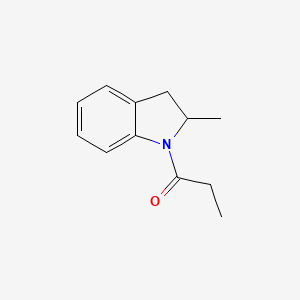
2-methyl-N-(1-pyridin-4-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-pyridin-4-ylethyl)propanamide, also known as MP4EP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. MP4EP is a small molecule that has been synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been shown to enhance the activity of GABA receptors, which are involved in regulating anxiety and depression. 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been shown to have various biochemical and physiological effects. In animal studies, 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been shown to reduce anxiety and depression-like behaviors. 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide is its small size, which makes it easy to administer and study in laboratory experiments. 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has also been shown to have low toxicity in animal studies. However, one of the limitations of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide is that it has a short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide. One area of research is to further understand the mechanism of action of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide and its potential use in the treatment of anxiety and depression. Another area of research is to study the potential use of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide.
Synthesis Methods
The synthesis of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide involves a multi-step process that starts with the reaction of 4-bromopyridine with 2-methylpropan-2-ol in the presence of sodium hydride to form 4-(2-methylpropan-2-yl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 4-(2-methylpropan-2-yl)pyridine-1-carboxylate. The final step involves the reaction of this intermediate with ethylenediamine to form 2-methyl-N-(1-pyridin-4-ylethyl)propanamide.
Scientific Research Applications
2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been studied for its potential use as a pharmacological tool in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been shown to have anxiolytic and antidepressant effects. 2-methyl-N-(1-pyridin-4-ylethyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-methyl-N-(1-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-9(3)10-4-6-12-7-5-10/h4-9H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHKXBUOXFFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Pyridin-4-yl)ethyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)




![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
